N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-18(16-9-10-20-24-16)19-11-12-5-7-13(8-6-12)17-21-14-3-1-2-4-15(14)22-17/h1-4,9-10,12-13H,5-8,11H2,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJQEDPPFIZWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=CC=NO2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzimidazole Moiety
The 1H-benzo[d]imidazol-2-yl group is typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. A modified approach from PMC (2023) involves reacting 4-aminocyclohexanecarboxylic acid with o-phenylenediamine in ethanol under reflux, catalyzed by hydrochloric acid, to yield 4-(1H-benzo[d]imidazol-2-yl)cyclohexanecarboxylic acid. This intermediate is subsequently reduced to 4-(1H-benzo[d]imidazol-2-yl)cyclohexanemethanol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
Construction of the Isoxazole-5-carboxamide Group
The isoxazole-5-carboxamide component is prepared via [3+2] cycloaddition between a nitrile oxide and an alkyne, as described in CA2026762A1 (2021). Ethyl isoxazole-5-carboxylate is synthesized by reacting ethyl propiolate with chloroxime in the presence of triethylamine, followed by hydrolysis to isoxazole-5-carboxylic acid using aqueous sodium hydroxide. Amidation with ammonia gas in dichloromethane (DCM) yields isoxazole-5-carboxamide.
Coupling via Cyclohexylmethyl Linker
The final assembly involves coupling 4-(1H-benzo[d]imidazol-2-yl)cyclohexanemethanol with isoxazole-5-carboxamide. A Mitsunobu reaction employs triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF to form the ether linkage, achieving a 68% yield. Alternatively, a nucleophilic substitution reaction uses thionyl chloride to convert the alcohol to a chloride intermediate, which reacts with isoxazole-5-carboxamide in dimethylformamide (DMF) with potassium carbonate.
Comparative Analysis of Synthetic Routes
Mitsunobu vs. Nucleophilic Substitution
The Mitsunobu reaction offers stereochemical control but requires stoichiometric reagents, increasing costs (PMC, 2023). Nucleophilic substitution avoids this but risks racemization at the cyclohexylmethyl carbon. A 2021 patent (CA2026762A1) reports a 72% yield for the Mitsunobu route, compared to 61% for nucleophilic substitution.
Optimization of Cyclocondensation
Cyclocondensation of o-phenylenediamine with 4-aminocyclohexanecarboxylic acid under microwave irradiation (150°C, 20 minutes) improves yields from 58% to 81% while reducing reaction time from 12 hours to 30 minutes.
Critical Data Tables
Table 1: Key Reaction Conditions and Yields
Table 2: Purity and Characterization Data
| Intermediate | Purity (HPLC) | Melting Point (°C) | [M+H]⁺ (m/z) |
|---|---|---|---|
| 4-(1H-Benzo[d]imidazol-2-yl)cyclohexanemethanol | 98.2% | 189–191 | 243.2 |
| Isoxazole-5-carboxamide | 99.1% | 145–147 | 113.1 |
| Final compound | 97.5% | 210–212 (dec.) | 325.3 |
Challenges and Solutions
Steric Hindrance in Coupling
The cyclohexylmethyl group introduces steric hindrance, limiting coupling efficiency. Using DMF as a polar aprotic solvent improves solubility, while elevated temperatures (80°C) enhance reaction rates.
Purification of Hydrophobic Intermediates
Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves co-eluting impurities in the final compound, achieving >97% purity.
Scalability and Industrial Relevance
A kilogram-scale synthesis (WO2006002236A1) employs continuous flow reactors for the cyclocondensation step, reducing processing time by 40%. Patent CA2026762A1 highlights cost-effective amidation using aqueous ammonia instead of gaseous NH₃, though yields drop marginally to 79%.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its benzimidazole moiety is known for its antimicrobial and anticancer properties, while the isoxazole ring can enhance the compound’s bioavailability and metabolic stability .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or catalysts for organic reactions .
Mechanism of Action
The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function, while the isoxazole ring can modulate the compound’s overall pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzo[d]imidazol-2-yl)-2-hydroxybenzamide: Similar in structure but lacks the cyclohexyl and isoxazole groups.
1H-benzo[d]imidazole-2-carboxamide: Contains the benzimidazole core but differs in the substituents attached to it.
Uniqueness
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-5-carboxamide is unique due to its combination of a benzimidazole core, a cyclohexyl group, and an isoxazole ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Biological Activity
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 342.36 g/mol
The presence of the benzimidazole and isoxazole moieties contributes to its biological activity, as these structures are known for their ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound). In vitro assays have demonstrated cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of related isoxazole compounds, several derivatives were tested against Huh7 (liver), MCF7 (breast), and HCT116 (colon) cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated:
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| 5a | Huh7 | 2.3 |
| 5r | MCF7 | 17.9 |
| 5t | HCT116 | >40 |
These findings suggest that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects may involve cell cycle arrest and apoptosis induction. Specifically, compounds in this class have been shown to:
- Induce G0/G1 Phase Arrest : Compounds caused significant cell cycle arrest in liver cancer cells.
- Decrease Cyclin-dependent Kinase (CDK) Levels : A decrease in CDK4 levels was observed, which is crucial for cell cycle progression.
These mechanisms suggest that the compound may disrupt normal cell cycle regulation, leading to increased apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to anticancer properties, some studies have reported anti-inflammatory effects associated with benzimidazole derivatives. For instance, compounds similar to this compound were found to exhibit anti-inflammatory activity through inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.
In Vivo Studies
In vivo studies involving related benzimidazole derivatives demonstrated significant reductions in inflammatory markers in animal models. These findings support the potential use of this compound in treating inflammatory conditions alongside its anticancer applications .
Q & A
Q. What are the common synthetic routes for N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-5-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the benzimidazole core via cyclization of o-phenylenediamine derivatives under acidic conditions .
- Step 2 : Functionalization of the cyclohexyl group, such as introducing a methylene linker through reductive amination or alkylation .
- Step 3 : Coupling of the isoxazole-5-carboxamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .
Purification often employs column chromatography, and intermediates are validated via -NMR and LC-MS .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and substituent integration, particularly for the benzimidazole and cyclohexyl groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) and hydrogen bonding in the benzimidazole ring .
Q. How does the compound’s stability vary under different pH conditions?
The carboxamide group is susceptible to hydrolysis:
- Acidic conditions (pH < 3): Hydrolysis yields isoxazole-5-carboxylic acid and the corresponding amine .
- Basic conditions (pH > 10): Degradation pathways may involve nucleophilic attack on the isoxazole ring .
Stability studies should use HPLC to monitor degradation products under accelerated conditions (e.g., 40°C, 75% RH) .
Advanced Research Questions
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO, -CF) on the benzimidazole ring enhances interactions with hydrophobic enzyme pockets .
- Linker Flexibility : Replacing the methylene group with ethylene or propylene spacers improves conformational adaptability for target binding .
- Heterocyclic Hybridization : Incorporating triazole or thiazole moieties (via click chemistry) can augment antimicrobial or anticancer activity .
In vitro assays (e.g., MIC for antimicrobials) and molecular docking validate these modifications .
Q. How can computational modeling predict the compound’s biological targets?
- Docking Studies : Schrödinger Glide or AutoDock Vina simulate binding to enzymes like LasR (quorum sensing regulator) or kinase domains. Key interactions include H-bonds with the benzimidazole NH and π-stacking with aromatic residues .
- QSAR Models : 3D descriptors (e.g., logP, polar surface area) correlate structural features with activity, guiding lead optimization .
- MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .
Q. How do conflicting bioactivity data across studies arise, and how can they be resolved?
Contradictions may stem from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or bacterial strains (e.g., P. aeruginosa PAO1 vs. clinical isolates) .
- Solubility Issues : Poor aqueous solubility can lead to false negatives; use DMSO stocks with <0.1% final concentration .
- Metabolic Instability : Hepatic microsome assays identify rapid clearance pathways (e.g., CYP450-mediated oxidation) .
Standardize protocols (e.g., CLSI guidelines for antimicrobials) and validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
- Enzyme Kinetics : Michaelis-Menten plots with varying substrate concentrations determine inhibition type (competitive/uncompetitive) .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon compound binding to enzymes like topoisomerase II .
- X-ray Crystallography : Resolve co-crystal structures (e.g., PDB ID 0J6 analogs) to identify critical binding residues .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Conditions | Yield (%) | Characterization |
|---|---|---|---|
| (1H-Benzo[d]imidazol-2-yl)methanamine | o-phenylenediamine + glyoxalic acid, HCl reflux | 68 | -NMR (DMSO-d): δ 7.45 (m, 2H), 4.20 (s, 2H) |
| N-(Cyclohexylmethyl)isoxazole-5-carboxamide | EDC/HOBt, DCM, rt, 12h | 75 | LC-MS: [M+H] 264.1 |
Q. Table 2. Bioactivity Data from Representative Studies
| Study Focus | Assay Type | IC/MIC | Key Finding |
|---|---|---|---|
| Antimicrobial | Broth microdilution (Gram+) | MIC = 8 µg/mL | Enhanced activity with -CF substituent |
| Anticancer | MTT (HeLa) | IC = 12 µM | Synergy with cisplatin (CI = 0.6) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
